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Compound of Interest

Compound Name: Isooctadecan-1-al

Cat. No.: B15175681 Get Quote

Technical Guide: Spectral Analysis of 16-
methylheptadecanal
Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the predicted spectral data for 16-

methylheptadecanal, a long-chain branched aldehyde. Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

values based on established principles of NMR, IR, and Mass Spectrometry. It also outlines

generalized experimental protocols for acquiring such data.

Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule. For an aliphatic aldehyde like 16-methylheptadecanal, the key diagnostic peaks are

associated with the carbonyl (C=O) and aldehydic (C-H) bonds.

Table 1: Predicted IR Absorption Bands for 16-methylheptadecanal
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Frequency Range
(cm⁻¹)

Bond Vibration Intensity Notes

2955-2850
C-H stretch (alkane

CH₂, CH₃)
Strong

Characteristic of the

long alkyl chain.

2830-2695
C-H stretch

(aldehyde)
Medium, two bands

A distinctive peak

around 2720 cm⁻¹ is a

strong indicator of an

aldehyde.[1][2]

1740-1720
C=O stretch

(aldehyde)
Strong

The strong absorption

in this region is

characteristic of a

saturated aliphatic

aldehyde.[1][2][3]

1470-1450 C-H bend (CH₂) Medium

Scissoring and

bending vibrations of

the methylene groups.

1385-1365 C-H bend (CH₃) Medium

Characteristic bending

for the terminal methyl

groups.

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule.

In the ¹H NMR spectrum of 16-methylheptadecanal, the aldehydic proton is highly deshielded

and appears far downfield.[2][4] The protons along the alkyl chain will have chemical shifts

typical for alkanes, with those closer to the carbonyl group being slightly more deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for 16-methylheptadecanal
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

H-1 (-CHO) 9.76 Triplet

The aldehydic proton

is deshielded by the

electronegative

oxygen and will be

split by the two

adjacent H-2 protons.

[4]

H-2 (-CH₂CHO) 2.42 Triplet of doublets

These protons are

alpha to the carbonyl

group and will be split

by H-1 and H-3.

H-3 to H-15 (-

(CH₂)₁₃-)
1.25-1.63 Multiplet

Protons of the long

methylene chain,

appearing as a

complex multiplet.

H-16 (-CH(CH₃)₂) 1.55 Nonet

This proton is split by

the adjacent H-15 and

the six protons of the

two methyl groups.

H-17, H-18 (-

CH(CH₃)₂)
0.85 Doublet

The two terminal

methyl groups are

equivalent and are

split by H-16.

The ¹³C NMR spectrum will show a distinct peak for the carbonyl carbon at the low-field end of

the spectrum.[4] The other carbons of the alkyl chain will appear in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for 16-methylheptadecanal
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C-1 (-CHO) 202.7
The carbonyl carbon is highly

deshielded.[4]

C-2 (-CH₂CHO) 43.9

The alpha-carbon is

deshielded by the carbonyl

group.

C-3 to C-14 (-(CH₂)₁₂-) 22.1-31.9
Carbons of the long methylene

chain.

C-15 39.2
Methylene carbon adjacent to

the isopropyl group.

C-16 (-CH(CH₃)₂) 27.9
Methine carbon of the

isopropyl group.

C-17, C-18 (-CH(CH₃)₂) 22.6
The two terminal methyl

carbons are equivalent.

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For long-chain aldehydes, characteristic fragmentation includes alpha-cleavage

and McLafferty rearrangement.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 16-methylheptadecanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://app.jove.com/science-education/v/12839/nmr-spectroscopy-and-mass-spectrometry-of-aldehydes-and-ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Proposed Fragment Fragmentation Pathway

268 [M]⁺ Molecular Ion

267 [M-H]⁺
Loss of the aldehydic proton.

[4]

253 [M-CH₃]⁺
Loss of a terminal methyl

group.

225 [M-C₃H₇]⁺ Loss of the isopropyl group.

44 [C₂H₄O]⁺
McLafferty rearrangement

product.

43, 57, 71... [CₙH₂ₙ₊₁]⁺
Alkyl fragments from cleavage

along the chain.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described

above.

Sample Preparation: Dissolve approximately 5-10 mg of 16-methylheptadecanal in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay

of 2-5 seconds.

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phase correction, and baseline correction. Chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., TMS).

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and

place it in a liquid IR cell.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty salt plates or the solvent-filled cell.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile solvent such as methanol or acetonitrile.

Instrumentation: A variety of mass spectrometers can be used, such as a Gas

Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass

Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electron Ionization (EI) for

GC-MS or Electrospray Ionization (ESI) for LC-MS).

Data Acquisition:
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GC-MS (with EI): The sample is injected into the GC, where it is vaporized and separated.

The separated components enter the mass spectrometer, are ionized by a 70 eV electron

beam, and the resulting fragments are analyzed.

LC-MS (with ESI): The sample is injected into the LC for separation and then introduced

into the ESI source, where it is ionized.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the characteristic fragmentation patterns.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 16-methylheptadecanal.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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